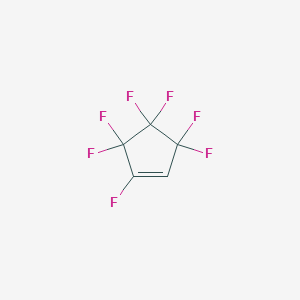

1h-heptafluorocyclopentene

Cat. No. B154227

M. Wt: 194.05 g/mol

InChI Key: AWDCOETZVBNIIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06403846B1

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.

[Compound]

Name

99.9

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(C(C1(F)F)(F)F)(F)F

|

[Compound]

|

Name

|

99.9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(C(C1(F)F)(F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While the mixture was stirred at 40° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with a catalyst of activated carbon having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared previously

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(C(C(C1)F)(F)F)(F)F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(C(CC1)(F)F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06403846B1

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.

[Compound]

Name

99.9

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCCC.[H][H].[F:16][C:17]1[C:21]([F:23])([F:22])[C:20]([F:25])([F:24])[C:19]([F:27])([F:26])[CH:18]=1>[Pd]>[F:26][C:19]1([F:27])[CH2:18][CH:17]([F:16])[C:21]([F:22])([F:23])[C:20]1([F:24])[F:25].[F:22][C:21]1([F:23])[CH2:17][CH2:18][C:19]([F:27])([F:26])[C:20]1([F:24])[F:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(C(C1(F)F)(F)F)(F)F

|

[Compound]

|

Name

|

99.9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(C(C1(F)F)(F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While the mixture was stirred at 40° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with a catalyst of activated carbon having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared previously

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(C(C(C1)F)(F)F)(F)F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(C(CC1)(F)F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |